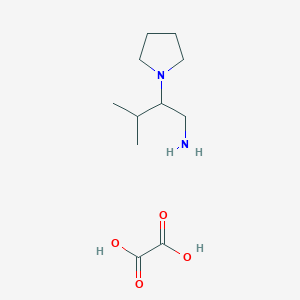![molecular formula C13H17N5OS B2852972 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole CAS No. 2380169-46-8](/img/structure/B2852972.png)
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in disease processes.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole can modulate various biochemical and physiological processes in the body. It has been found to reduce inflammation, inhibit cancer cell growth, lower blood glucose levels, and exhibit antifungal and antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole in lab experiments is its potential as a multi-targeted therapeutic agent. This means that it may be effective against multiple disease processes, making it a promising candidate for drug development. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate its potential as an anticancer agent and to determine its safety and efficacy in clinical trials. Finally, research is needed to explore the potential of this compound as a lead compound for the development of novel therapeutics.
In conclusion, 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole is a promising compound with potential therapeutic applications in various fields of research. While more research is needed to fully understand its mechanism of action and potential side effects, its multi-targeted nature makes it a promising candidate for drug development.
Métodos De Síntesis
The synthesis method for 2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole involves the reaction of 2-(4-bromophenyl)-1,3,4-thiadiazole with 5-ethyl-2-hydroxymethylpyrimidine in the presence of a base. This reaction results in the formation of the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole has been investigated for its potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, it has been found to have potential as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
2-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-2-10-7-14-12(15-8-10)19-11-3-5-18(6-4-11)13-17-16-9-20-13/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRXLGXAUJYKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2852889.png)





![(2Z)-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2852898.png)




![3-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2852906.png)

![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)